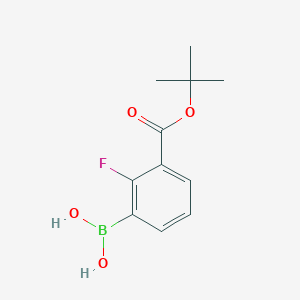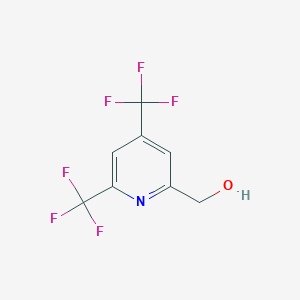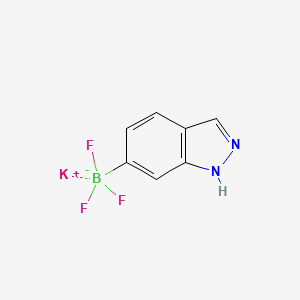
Potassium trifluoro(1H-indazol-6-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(1H-indazol-6-yl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group attached to an indazole ring, which imparts stability and reactivity, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1H-indazol-6-yl)borate typically involves the reaction of 1H-indazole with a boron trifluoride source in the presence of a potassium base. One common method is the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent hydrolysis of the boron trifluoride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(1H-indazol-6-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It is a valuable reagent in Suzuki–Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium acetate or potassium phenoxide.
Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a suitable solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Potassium trifluoro(1H-indazol-6-yl)borate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which potassium trifluoro(1H-indazol-6-yl)borate exerts its effects is primarily through its role as a nucleophilic reagent in chemical reactions. The trifluoroborate group facilitates the transfer of the indazole moiety to electrophilic centers, enabling the formation of new chemical bonds. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(2-methyl-2H-indazol-6-yl)borate
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
Uniqueness
Potassium trifluoro(1H-indazol-6-yl)borate is unique due to its specific indazole structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. Its ability to participate in a wide range of chemical reactions, particularly in forming carbon-carbon bonds, makes it a versatile and valuable reagent in both academic and industrial settings.
Propriétés
Formule moléculaire |
C7H5BF3KN2 |
|---|---|
Poids moléculaire |
224.03 g/mol |
Nom IUPAC |
potassium;trifluoro(1H-indazol-6-yl)boranuide |
InChI |
InChI=1S/C7H5BF3N2.K/c9-8(10,11)6-2-1-5-4-12-13-7(5)3-6;/h1-4H,(H,12,13);/q-1;+1 |
Clé InChI |
SAHOLZOWPAWCQG-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC2=C(C=C1)C=NN2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


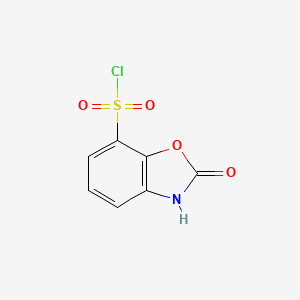

![[5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13456340.png)
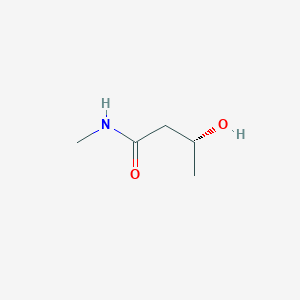
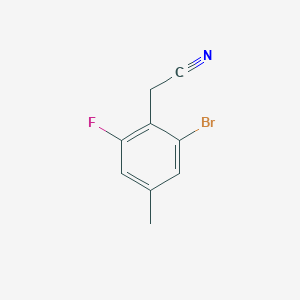
![3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide](/img/structure/B13456367.png)

![1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride](/img/structure/B13456391.png)
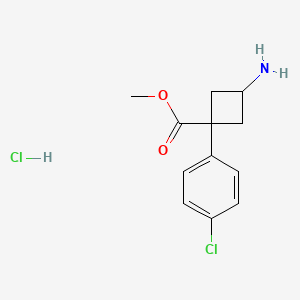
![1-Azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13456403.png)
